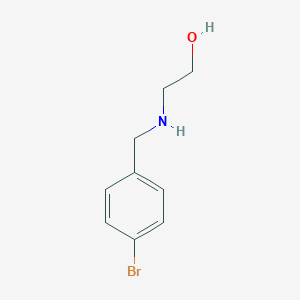![molecular formula C9H12BrNO B490048 2-[(3-Bromobenzyl)amino]ethanol CAS No. 774192-14-2](/img/structure/B490048.png)
2-[(3-Bromobenzyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromobenzyl)amino]ethanol is an organic compound with the molecular formula C9H12BrNO. It is characterized by the presence of a bromobenzyl group attached to an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(3-Bromobenzyl)amino]ethanol can be synthesized through the reaction of (3-bromophenyl)methyl methanesulfonate with monoethanolamine . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)amino]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce aldehydes or ketones.
Scientific Research Applications
2-[(3-Bromobenzyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(3-bromobenzyl)amino]ethanol: Similar structure with an additional benzyl group.
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol: Contains an ethoxy group instead of an ethanol moiety.
Uniqueness
2-[(3-Bromobenzyl)amino]ethanol is unique due to its specific combination of a bromobenzyl group and an aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFAZOJNSCGBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B489997.png)
![4-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B489999.png)
![2,4-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B490002.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B490007.png)
![N-acetyl-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B490009.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}butanamide](/img/structure/B490010.png)
![3-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B490011.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B490013.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B490014.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B490034.png)
![2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B490047.png)
![2-[(2-Ethoxybenzyl)amino]ethanol](/img/structure/B490049.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B490077.png)
